![molecular formula C9H18ClN B1519793 N-cyclopropylcyclohexanamine hydrochloride CAS No. 874-64-6](/img/structure/B1519793.png)
N-cyclopropylcyclohexanamine hydrochloride
Overview
Description
N-Cyclopropylcyclohexanamine hydrochloride is a chemical compound with the CAS Number: 874-64-6. It has a molecular weight of 175.7 . This compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular formula of N-cyclopropylcyclohexanamine hydrochloride is C9H18ClN . The InChI code for this compound is 1S/C9H17N.ClH/c1-2-4-8(5-3-1)10-9-6-7-9;/h8-10H,1-7H2;1H .Physical And Chemical Properties Analysis
N-Cyclopropylcyclohexanamine hydrochloride is a solid substance .Scientific Research Applications
Biocatalysis in Drug Synthesis
N-cyclopropylcyclohexanamine hydrochloride: is utilized in biocatalysis, particularly in the synthesis of chiral drugs. The compound can serve as a building block for the creation of chiral centers in active pharmaceutical ingredients (APIs). For instance, engineered reductive aminases (RedAms) can use such compounds to produce chiral amines, which are crucial in the development of enantiomerically pure drugs .
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P233-P260-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .
properties
IUPAC Name |
N-cyclopropylcyclohexanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-4-8(5-3-1)10-9-6-7-9;/h8-10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEJSAFRFRRXIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylcyclohexanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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